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Compound of Interest

Compound Name:
4-Chloro-3-fluoro-5-nitrobenzoic

acid

CAS No.: 1804879-14-8

Cat. No.: B2848481

Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise structural

elucidation of organic molecules is paramount. Substituted benzoic acids, particularly those

bearing halogen and nitro functionalities, are key pharmacophores and versatile synthetic

intermediates. Their electronic and steric properties, which are dictated by the nature and

position of substituents on the aromatic ring, govern their reactivity and biological activity. A

thorough understanding of their spectroscopic signatures is therefore indispensable for identity

confirmation, purity assessment, and the rational design of novel compounds.

This guide provides an in-depth comparative analysis of the spectroscopic properties of two

key derivatives: 4-Chloro-3-nitrobenzoic acid and 4-Fluoro-3-nitrobenzoic acid. While

experimental data for 4-Chloro-3-fluoro-5-nitrobenzoic acid is not readily available in public

databases, we will leverage the established principles of spectroscopy and the data from its

closely related analogues to predict its spectral characteristics. This comparative approach

offers a framework for researchers to interpret the spectra of similarly substituted aromatic

systems.
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The Spectroscopic Toolkit: A Multi-Faceted
Approach
A combination of spectroscopic techniques is essential for the unambiguous characterization of

these molecules. Each method probes different aspects of the molecular structure, and

together they provide a comprehensive analytical picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides detailed

information about the chemical environment of specific nuclei. Chemical shifts (δ) are

indicative of the electron density around a nucleus, while coupling constants (J) reveal

through-bond interactions with neighboring nuclei. For the compounds in question, ¹H NMR

will elucidate the substitution pattern on the aromatic ring, ¹³C NMR will map the carbon

framework, and ¹⁹F NMR will offer a highly sensitive probe for the fluorine-containing

analogue.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a

molecule by detecting their characteristic vibrational frequencies. Key vibrations for these

benzoic acid derivatives include the O-H stretch of the carboxylic acid, the C=O stretch of the

carbonyl group, and the symmetric and asymmetric stretches of the nitro group.

Mass Spectrometry (MS): MS provides the molecular weight of a compound and information

about its fragmentation patterns. This is crucial for confirming the molecular formula and can

offer clues about the molecule's structure.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions

within a molecule. For aromatic compounds, the position and intensity of absorption maxima

are sensitive to the nature and position of substituents on the ring, which affect the extent of

conjugation and the energy of the π-electron system.

Comparative Spectroscopic Analysis
To illustrate the influence of substituent changes on the spectroscopic signatures, we will

compare the available data for 4-Chloro-3-nitrobenzoic acid and 4-Fluoro-3-nitrobenzoic acid.

¹H NMR Spectroscopy
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The ¹H NMR spectra of these trisubstituted benzoic acids are expected to show three distinct

signals in the aromatic region, corresponding to the three protons on the benzene ring. The

chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of

the nitro, chloro, and fluoro groups.

Compound H-2 (ppm) H-5 (ppm) H-6 (ppm) Solvent

4-Chloro-3-

nitrobenzoic acid

8.34 (d, J=2.0

Hz)

8.13 (dd, J=8.4,

2.0 Hz)

7.80 (d, J=8.4

Hz)
Not Specified

4-Fluoro-3-

nitrobenzoic acid
8.45-8.42 (m) 8.35-8.30 (m) 7.50 (t, J=8.8 Hz) Not Specified

Analysis:

The protons on the aromatic ring in both compounds are deshielded, appearing at high

chemical shifts due to the electron-withdrawing nature of the substituents.

For 4-Chloro-3-nitrobenzoic acid, the proton at C-2 is the most deshielded, appearing as a

doublet due to coupling with the proton at C-6. The proton at C-5 is a doublet of doublets,

and the proton at C-6 is a doublet.

In 4-Fluoro-3-nitrobenzoic acid, the fluorine atom's high electronegativity is expected to

significantly influence the chemical shifts of the adjacent protons. The provided data shows

complex multiplets, indicating potential long-range couplings with the fluorine nucleus.

Predicted ¹H NMR for 4-Chloro-3-fluoro-5-nitrobenzoic acid:

Based on the trends observed, the two aromatic protons in 4-Chloro-3-fluoro-5-nitrobenzoic
acid would be highly deshielded. We would expect two doublets, with their chemical shifts

influenced by the combined electron-withdrawing effects of the adjacent chloro, fluoro, and nitro

groups. Long-range coupling between the protons and the fluorine atom would likely be

observed.

¹³C NMR Spectroscopy
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The ¹³C NMR spectra will show distinct signals for each of the seven carbon atoms in the

molecule. The chemical shifts will be highly dependent on the attached substituent.

Comp
ound

C=O
(ppm)

C-1
(ppm)

C-2
(ppm)

C-3
(ppm)

C-4
(ppm)

C-5
(ppm)

C-6
(ppm)

Solven
t

4-

Chloro-

3-

nitroben

zoic

acid

~165 ~132 ~135 ~148 ~130 ~125 ~130 CD3OD

4-

Fluoro-

3-

nitroben

zoic

acid

164.2

128.5

(d,

J=3.9

Hz)

134.1

(d,

J=1.9

Hz)

140.2

(d,

J=8.7

Hz)

155.9

(d,

J=258.9

Hz)

122.9

(d,

J=22.4

Hz)

129.5

(d,

J=1.9

Hz)

Not

Specifie

d

Analysis:

The carbonyl carbon of the carboxylic acid appears at a characteristic downfield shift of

around 164-165 ppm in both compounds.

The carbon attached to the fluorine atom in 4-Fluoro-3-nitrobenzoic acid (C-4) exhibits a

large chemical shift and a significant one-bond carbon-fluorine coupling constant (¹JC-F) of

approximately 259 Hz, which is a hallmark of a C-F bond. The other carbons in this molecule

also show smaller couplings to the fluorine atom.

In 4-Chloro-3-nitrobenzoic acid, the carbons attached to the chloro and nitro groups (C-4 and

C-3, respectively) are also significantly deshielded.

Predicted ¹³C NMR for 4-Chloro-3-fluoro-5-nitrobenzoic acid:

We would anticipate a spectrum with seven distinct signals. The carbonyl carbon would be in

the 164-166 ppm range. The carbon attached to the fluorine (C-3) would show a large ¹JC-F
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coupling. The carbons attached to the chloro (C-4) and nitro (C-5) groups would also be

significantly downfield. The remaining aromatic carbons would show smaller C-F couplings.

¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift

of the fluorine nucleus is very sensitive to its electronic environment.

Predicted ¹⁹F NMR for 4-Chloro-3-fluoro-5-nitrobenzoic acid:

For 4-Chloro-3-fluoro-5-nitrobenzoic acid, we would expect a single ¹⁹F signal. The chemical

shift would be influenced by the ortho chloro and nitro groups and the para carboxylic acid

group. A typical range for an aryl fluoride is between -100 and -140 ppm (relative to CFCl₃). The

signal would likely be a multiplet due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy: Unveiling Functional
Groups
The IR spectra of these compounds are dominated by the characteristic absorptions of the

carboxylic acid and nitro functional groups.

Compound
O-H Stretch
(cm⁻¹)

C=O Stretch
(cm⁻¹)

NO₂
Asymmetric
Stretch (cm⁻¹)

NO₂
Symmetric
Stretch (cm⁻¹)

4-Chloro-3-

nitrobenzoic acid

2500-3300

(broad)
~1700 ~1530 ~1350

4-Fluoro-3-

nitrobenzoic acid

2500-3300

(broad)
~1700 ~1530 ~1350

Analysis:

O-H Stretch: A very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the

hydrogen-bonded O-H stretch of the carboxylic acid dimer.
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C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ corresponds to the carbonyl

(C=O) stretching vibration.

NO₂ Stretches: Two strong absorptions, typically around 1530 cm⁻¹ (asymmetric) and 1350

cm⁻¹ (symmetric), are indicative of the nitro group.

Predicted IR Spectrum for 4-Chloro-3-fluoro-5-nitrobenzoic acid:

The IR spectrum of 4-Chloro-3-fluoro-5-nitrobenzoic acid is expected to be very similar to its

analogues, displaying the characteristic broad O-H stretch, the strong C=O stretch, and the two

strong NO₂ stretching bands. The C-Cl and C-F stretching vibrations would appear in the

fingerprint region (below 1300 cm⁻¹), but may be difficult to assign definitively without a

reference spectrum.

Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule.

Compound Molecular Formula
Molecular Weight (
g/mol )

Predicted [M-H]⁻
(m/z)

4-Chloro-3-

nitrobenzoic acid
C₇H₄ClNO₄ 201.56 199.98

4-Fluoro-3-

nitrobenzoic acid
C₇H₄FNO₄ 185.11 184.01

4-Chloro-3-fluoro-5-

nitrobenzoic acid
C₇H₃ClFNO₄ 219.55 217.97

Analysis:

The molecular ion peak (or a protonated/deprotonated molecular ion) is a key piece of

information for confirming the molecular weight. For these acidic compounds, negative ion

mode electrospray ionization (ESI-MS) is often used, which would show a prominent [M-H]⁻

peak.
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The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) in 4-Chloro-3-nitrobenzoic acid

and 4-Chloro-3-fluoro-5-nitrobenzoic acid would result in a characteristic M and M+2

pattern for the molecular ion and any chlorine-containing fragments, which is a powerful

diagnostic tool.

Common fragmentation pathways for nitroaromatic compounds include the loss of NO, NO₂,

and for benzoic acids, the loss of H₂O and CO₂.

Predicted Mass Spectrum for 4-Chloro-3-fluoro-5-nitrobenzoic acid:

In an ESI-MS experiment in negative ion mode, the base peak would likely be the [M-H]⁻ ion at

m/z 217.97. The spectrum would also exhibit the characteristic 3:1 isotopic pattern for the

chlorine atom. Fragmentation would likely involve the loss of small neutral molecules such as

CO₂, NO, and NO₂.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.

Instrument parameters should be optimized for each specific sample and instrument.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube. Ensure

the sample is fully dissolved.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

optimal homogeneity.

Tune the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

Data Acquisition:
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¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, a spectral width of ~16 ppm, and a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (~250 ppm) is

required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer

relaxation delay may be necessary.

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. The spectral width can be large (~300

ppm).

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate

the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and

press into a thin, transparent pellet.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable

solvent such as methanol or acetonitrile.
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Instrument Setup:

Set up the electrospray ionization source in either positive or negative ion mode (negative

mode is generally preferred for carboxylic acids).

Optimize source parameters such as capillary voltage, nebulizing gas pressure, and

drying gas temperature.

Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow

rate. Acquire the mass spectrum over the desired m/z range.

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Visualizing the Spectroscopic Workflow
Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

Conclusion
The spectroscopic analysis of 4-Chloro-3-fluoro-5-nitrobenzoic acid and its derivatives relies

on a multi-technique approach to gain a complete structural understanding. By comparing the

¹H NMR, ¹³C NMR, IR, and MS data of closely related analogues like 4-Chloro-3-nitrobenzoic

acid and 4-Fluoro-3-nitrobenzoic acid, we can confidently predict the spectral features of the

target molecule. The electron-withdrawing effects of the chloro, fluoro, and nitro groups

dominate the spectral characteristics, leading to deshielded protons and carbons in the NMR

spectra, and characteristic vibrational bands in the IR. This comparative guide provides a

foundational understanding for researchers working with these and other substituted aromatic

compounds, enabling more efficient and accurate structural characterization.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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